3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4

Stable Isotope Labeling LC-MS/MS Quantitation Internal Standard

3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4 (CAS 1219804-55-3) is a perdeuterated isotopologue of 3,5-dimethylcyclohexanone in which all ten non‑exchangeable hydrogen atoms are replaced by deuterium — the two methyl groups carry three deuterium atoms each (‑CD3), and the cyclohexanone ring bears four additional deuterium atoms at positions 3,4,4,5. The compound is supplied as a stable isotope‑labeled internal standard for quantitative LC‑MS/MS workflows and for mechanistic studies exploiting deuterium isotope effects.

Molecular Formula C8H14O
Molecular Weight 136.26 g/mol
Cat. No. B12396724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4
Molecular FormulaC8H14O
Molecular Weight136.26 g/mol
Structural Identifiers
SMILESCC1CC(CC(=O)C1)C
InChIInChI=1S/C8H14O/c1-6-3-7(2)5-8(9)4-6/h6-7H,3-5H2,1-2H3/i1D3,2D3,3D2,6D,7D
InChIKeyMSANHHHQJYQEOK-ZVKOAREQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4 (CAS 1219804-55-3): Baseline Characteristics and Procurement-Relevant Specifications


3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4 (CAS 1219804-55-3) is a perdeuterated isotopologue of 3,5-dimethylcyclohexanone in which all ten non‑exchangeable hydrogen atoms are replaced by deuterium — the two methyl groups carry three deuterium atoms each (‑CD3), and the cyclohexanone ring bears four additional deuterium atoms at positions 3,4,4,5 . The compound is supplied as a stable isotope‑labeled internal standard for quantitative LC‑MS/MS workflows and for mechanistic studies exploiting deuterium isotope effects . Its molecular formula is C8H4D10O, with a molecular weight of 136.26 g/mol (unlabeled: 126.20 g/mol), and it is typically offered at ≥98% chemical purity with isotopic enrichment of 98 atom % D .

Why 3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4 Cannot Be Replaced by Unlabeled 3,5-Dimethylcyclohexanone or Partially Deuterated Analogs in Quantitative and Mechanistic Studies


Substituting unlabeled 3,5‑dimethylcyclohexanone or a ring‑only deuterated analog (e.g., cyclohexanone‑3,3,4,4,5,5‑d6) for 3,5‑Dimethyl‑d6‑cyclohexanone‑3,4,4,5‑d4 introduces systematic analytical and interpretive errors. The +10 Da mass shift conferred by ten deuterium atoms (Δm/z = 10.06) cleanly separates the internal standard signal from the endogenous or unlabeled analyte signal in full‑scan and MRM modes, whereas lower mass shifts from partial deuteration risk overlapping isotopic envelopes and compromised quantitation . Moreover, deuterium substitution at both ring and methyl positions alters the conformational equilibrium isotope effect in a site‑specific manner; ring‑only deuteration does not reproduce the same perturbation, making reaction mechanism and kinetic isotope effect (KIE) studies non‑interchangeable [1]. The evidence below quantifies these distinctions.

Quantitative Differentiation of 3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4: Head‑to‑Head Comparisons and Class‑Level Inferences


Mass Spectrometric Differentiation: +10.06 Da Mass Shift vs. Unlabeled 3,5-Dimethylcyclohexanone

The replacement of ten hydrogen atoms with deuterium increases the exact mass from 126.1045 Da (unlabeled 3,5‑dimethylcyclohexanone) to 136.1672 Da, yielding a mass shift of +10.06 Da . This shift places the deuterated internal standard entirely outside the natural M+1, M+2, and M+3 isotopic envelope of the unlabeled analyte, eliminating cross‑talk in MRM transitions and enabling precise area‑ratio calculations without isotopic overlap correction .

Stable Isotope Labeling LC-MS/MS Quantitation Internal Standard

Isotopic Enrichment: 98 Atom % D Specification Enables Quantitative Internal Standard Use

Vendor specifications for 3,5‑Dimethyl‑d6‑cyclohexanone‑3,4,4,5‑d4 consistently list isotopic enrichment at 98 atom % D . This enrichment level ensures that the residual unlabeled fraction is ≤2%, a threshold below which signal contribution to the analyte channel becomes negligible in typical quantitative workflows (signal contribution <2% of analyte response) . In contrast, commercially available partially deuterated cyclohexanone‑d6 (CAS 54513‑99‑4) is often supplied without a stated atom % D specification or at lower enrichment, introducing uncertainty in internal standard calibration curves .

Isotopic Purity Quantitative LC-MS Procurement Specification

Deuterium Placement Pattern: Ring‑ and Methyl‑Specific Labeling vs. Ring‑Only Cyclohexanone‑d6

3,5‑Dimethyl‑d6‑cyclohexanone‑3,4,4,5‑d4 incorporates deuterium at both the methyl groups (‑CD3) and the cyclohexanone ring (positions 3,4,4,5) . This pattern is distinct from cyclohexanone‑3,3,4,4,5,5‑d6, which is deuterated only on the ring carbons and lacks methyl‑group deuteration . Because hydrogen‑deuterium isotope effects on conformational equilibria are additive and position‑dependent — each methyl deuteration in trans‑3,5‑dimethylcyclohexanone contributes approximately −40 ±15 J mol⁻¹ to the equilibrium perturbation [1] — the two compounds cannot be used interchangeably in studies of reaction mechanisms, KIEs, or NMR spectral simplification where both ring and methyl environments must be isotopically silent.

Site‑Specific Isotope Labeling Kinetic Isotope Effect NMR Mechanistic Studies

Conformational Equilibrium Isotope Effect: Quantitative Perturbation of Axial‑Equatorial Preference

In trans‑3,5‑dimethylcyclohexanone, deuterium substitution at a single methyl group shifts the conformational equilibrium by −40 ±15 J mol⁻¹, favoring the equatorial conformation of the deuterated methyl group [1]. Although this measurement was performed on the unlabeled parent compound with selective deuteration, the fully deuterated analog 3,5‑Dimethyl‑d6‑cyclohexanone‑3,4,4,5‑d4 carries deuterium on both methyl groups and on four ring positions, producing a cumulative equilibrium perturbation that is both larger and different in sign and magnitude than that of ring‑only deuterated comparators (e.g., cyclohexanone‑d6, which perturbs only ring‑derived conformers). This differential perturbation is directly exploitable in NMR studies of stereodynamics and in the validation of computational conformational models.

Deuterium Isotope Effect Conformational Analysis NMR Spectroscopy

3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4: Research and Industrial Application Scenarios Supported by Quantitative Evidence


Stable Isotope Dilution LC‑MS/MS Quantitation of 3,5‑Dimethylcyclohexanone in Environmental or Biological Matrices

The +10.06 Da mass shift and 98 atom % D isotopic enrichment make 3,5‑Dimethyl‑d6‑cyclohexanone‑3,4,4,5‑d4 an ideal internal standard for quantifying trace levels of unlabeled 3,5‑dimethylcyclohexanone in complex matrices. The large mass difference ensures that the internal standard signal does not overlap with the natural isotopic envelope of the analyte, enabling accurate, matrix‑effect‑compensated quantitation without post‑acquisition isotopic correction algorithms .

NMR Mechanistic and Conformational Studies of Cyclohexanone Derivatives

The literature‑documented conformational equilibrium isotope effect of −40 ±15 J mol⁻¹ per methyl deuteration [1] provides a quantitative benchmark for using the perdeuterated compound in NMR studies. The complete deuteration of methyl and ring positions simplifies ¹H NMR spectra by removing all proton signals, facilitating the observation of ligand binding, solvent interactions, or slow exchange processes involving cyclohexanone scaffolds .

Reaction Mechanism Elucidation via Kinetic Isotope Effect (KIE) Measurements

The site‑specific placement of deuterium at both methyl groups (‑CD3) and ring positions (3,4,4,5) allows the compound to serve as a substrate for intramolecular KIE studies or as a reference in competitive KIE experiments. Because the deuterium labeling pattern is fully defined, observed rate differences relative to the unlabeled analog can be deconvoluted into methyl‑specific and ring‑specific contributions, providing mechanistic detail unavailable with randomly or partially deuterated comparators [1].

Tracer Studies in Flavor and Fragrance Metabolism

3,5‑Dimethylcyclohexanone is a known component in perfumery and flavor synthesis . The perdeuterated analog can be spiked into metabolic incubation systems (e.g., liver microsomes, plant cell cultures) and tracked via high‑resolution mass spectrometry without interference from endogenous or formulation‑derived unlabeled material. The +10 Da mass shift permits unambiguous detection of metabolites bearing the intact or partially retained deuterium label .

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